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Compound of Interest
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CAS No.: 86992-41-8
Cat. No.: B560010
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Executive Summary & Strategic Rationale

Lapiferine is a sesquiterpene ester isolated from Ferula species (e.g., F. lapidosa, F.
sinkiangensis). It belongs to the carotane (daucane) class, characterized by a 5,7-fused
bicyclic ring system. Its pharmacological profile includes significant estrogenic activity and the
ability to transport divalent cations (Ca2?*) across lipid membranes, making it a high-value target
for developing novel Selective Estrogen Receptor Modulators (SERMs) and antimicrobial

agents.

Synthetic Challenge: The de novo total synthesis of Lapiferine is chemically demanding due to
the trans-fused 5,7-ring system and multiple chiral centers. Operational Strategy:

o Pathway A (High Throughput): Semi-synthesis via hydrolysis of Ferula extracts to obtain the
core alcohol Ferutinol, followed by divergent acylation.

o Pathway B (Deep Modification):De novo construction of the carotane skeleton using a Ring-
Closing Metathesis (RCM) or intramolecular photocycloaddition strategy.
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Structural Analysis & Retrosynthesis

The Lapiferine molecule consists of the Ferutinol core esterified at the C-8 or C-9 positions
(typically with angeloyl, acetyl, or veratroyl groups).

Retrosynthetic Logic

The synthesis is disconnected into two phases:[1]
o Late-Stage Functionalization: Esterification of the diol core.

+ Scaffold Construction: Formation of the hydroazulene (5,7-fused) skeleton.
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Figure 1: Retrosynthetic analysis of Lapiferine, moving from the functionalized ester back to
the chiral pool precursors.

Protocol A: Semi-Synthetic Library Generation
(Recommended)

This protocol is the industry standard for generating Structure-Activity Relationship (SAR)
libraries. It utilizes the natural abundance of the carotane core in Ferula resin.

Phase 1: Isolation and Hydrolysis of the Core (Ferutinol)

Objective: Isolate the mixed ester fraction and hydrolyze to the parent alcohol, Ferutinol.

Reagents:

Ferula resin extract (Qum-resin)[2]

KOH (5% methanolic solution)[3]

Diethyl ether / Ethyl acetate

Silica Gel 60 (230-400 mesh)

Step-by-Step Procedure:

Extraction: Macerate 100 g of Ferula gum-resin in MeOH (500 mL) for 24 hours at room
temperature. Filter to remove insoluble gum.

e Saponification: Treat the methanolic extract with 500 mL of 5% KOH in MeOH. Reflux for 2
hours to hydrolyze all natural esters (Lapiferine, Ferutinin, etc.) into the parent alcohol,
Ferutinol.

e Work-up: Dilute with water (500 mL) and extract with Diethyl Ether (3 x 300 mL). The
carotane alcohols partition into the organic phase.

 Purification: Dry organic layer over anhydrous Na2SOa4 and concentrate in vacuo.
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o Chromatography: Purify the residue via Flash Column Chromatography (Hexane:EtOAc
gradient 8:2 to 6:4). Ferutinol typically elutes as a white crystalline solid.

o Validation: *H NMR (CDCls, 500 MHz) diagnostic peaks: 4 5.5 (m, 1H, H-5), 3.8-4.2 (m,
carbinol protons).

Phase 2: Divergent Acylation (Library Synthesis)

Objective: Synthesize Lapiferine analogs by selective esterification of Ferutinol.
Reaction Scheme:

Protocol:

Setup: In a flame-dried flask under Argon, dissolve Ferutinol (1.0 equiv, 0.5 mmol) in
anhydrous CH2Clz (5 mL).

» Activation: Add Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and DMAP (0.1 equiv). Stir for 10
minutes.

» Addition: Dropwise add the desired carboxylic acid (e.g., Angelic acid, Acetic acid, Benzoic
acid derivatives) (1.1 equiv) dissolved in CH2Cl-.

o Note: To mimic natural Lapiferine, sequential acylation may be required if C8 and C9 bear
different esters. The C9-OH is typically less sterically hindered.

e Incubation: Stir at room temperature for 12—18 hours. Monitor via TLC (Hexane:EtOAc 7:3).
o Work-up: Filter off the DCU urea precipitate. Wash filtrate with saturated NaHCOs and Brine.
« Isolation: Purify via HPLC (C18 column, Acetonitrile/Water gradient).

Table 1: Reaction Conditions for Lapiferine Derivatives
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Derivative

Reagent

. . Catalyst Solvent Yield (%)

Type (Acid/Chloride)

Acetyl (C9) Acetic Anhydride  Pyridine CH2Cl2 85-92%
Angeloyl

Angeloyl (C9) _ EtsN / DMAP THF 78-85%
Chloride

Benzoyl (C9) Benzoyl Chloride  EtsN CH2Cl2 80-88%
3,4-

Veratroyl Dimethoxybenzoi DCC / DMAP DMF 65-72%

¢ acid

Protocol B: De Novo Scaffold Synthesis (Total

Synthesis)

For researchers requiring modification of the ring system (e.g., fluorination of the skeleton), a

de novo route is required. This protocol adapts the Intramolecular [2+2] Photocycloaddition

strategy used for carotane/daucane skeletons.

Core Strategy: The Carotane Skeleton Construction

The 5,7-fused system is constructed from a functionalized cyclopentene precursor via ring

expansion.

Workflow:

Start: (R)-(-)-Carvone (Chiral Pool).

Step 1: Hydrogenation: Selective hydrogenation to (+)-Carvotanacetone using Wilkinson’s

catalyst [(PPhs)sRhCI] to preserve the isopropenyl group stereochemistry.

to form the bicyclic enone (Eudesmane type intermediate).

Step 3: Ring Contraction/Expansion (The "Carotane Shift"):

Step 2: Robinson Annulation: Reaction with ethyl vinyl ketone (EVK) and base (KOH/EtOH)
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o Note: Direct synthesis of the 5,7-system is often achieved via the Buchner reaction or
Ring-Closing Metathesis (RCM) of a divinyl precursor.

o Modern Protocol (RCM):

» Synthesize a cyclopentane core with two pendant alkene chains (one 4-carbon, one 3-
carbon).

» Catalyst: Grubbs II (5 mol%).
» Solvent: CHz2Clz (0.005 M, high dilution to favor intramolecular closure).

» Result: Formation of the 7-membered ring fused to the 5-membered ring.

Detailed Step: RCM Construction of the 5,7-System

o Precursor Assembly: Prepare the dialkene precursor (P1) containing the quaternary center
and correct stereochemistry from Limonene oxide.

o Cyclization:

[e]

Dissolve (P1) (100 mg) in degassed anhydrous Toluene (200 mL).

o

Add Grubbs 2nd Generation Catalyst (15 mg).

Reflux at 80°C for 4 hours.

[¢]

[¢]

Observation: Evolution of ethylene gas.

» Oxidation: The resulting carotane alkene is oxidized using SeO:z / t-BuOOH to introduce the
allylic hydroxyl groups at C-8/C-9, yielding the Ferutinol scaffold.

Analytical Validation (QC)

All synthesized derivatives must be validated against the following specifications to ensure
structural integrity and purity.

Table 2: Analytical Specifications for Lapiferine (Standard)
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Parameter Specification Method

White to off-white crystalline

Appearance ] Visual
solid

Purity > 98.0% HPLC (UV 254 nm)
[M+Na]* consistent with calc.

Mass Spec LC-MS (ESI+)
[4] mass

Characteristic daucane methyl
1H NMR 500 MHz CDCls
doublets

Stereochemistry Matches natural Ferutinol core  Optical Rotation [a]D

Critical NMR Signals (CDCls):

H-14 (Methyl): 3 0.8-0.9 (d)

H-15 (Methyl): 5 0.9-1.0 (d)

Ester Carbonyls: 4 165-170 ppm (*3C NMR)

Olefinic Proton (H-5): & 5.4-5.6 (m)
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Disclaimer: This guide describes procedures for the synthesis of bioactive compounds. All
protocols should be performed by trained personnel in a properly equipped laboratory with
appropriate safety controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b560010?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

